1H-Germole, 1,1-dichloro-2,5-dihydro-3,4-dimethyl-
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Overview
Description
Preparation Methods
The synthesis of 1H-Germole, 1,1-dichloro-2,5-dihydro-3,4-dimethyl- typically involves the reaction of germanium tetrachloride with appropriate organic reagents under controlled conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Germole, 1,1-dichloro-2,5-dihydro-3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Germole, 1,1-dichloro-2,5-dihydro-3,4-dimethyl- has several scientific research applications, including:
Biology: Research is being conducted to explore the biological activity of organogermanium compounds, including their potential as therapeutic agents.
Medicine: Some organogermanium compounds have shown promise in medical applications, such as anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism by which 1H-Germole, 1,1-dichloro-2,5-dihydro-3,4-dimethyl- exerts its effects involves interactions with molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application. For example, in biological systems, the compound may interact with cellular components, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
1H-Germole, 1,1-dichloro-2,5-dihydro-3,4-dimethyl- can be compared with other similar compounds, such as:
1H-Germole, 1,1-dichloro-2,5-dihydro-: This compound has a similar structure but lacks the methyl groups at positions 3 and 4.
1H-Germole, 2,5-dihydro-1,1,3,4-tetramethyl-: This compound has additional methyl groups, which may affect its chemical properties and reactivity.
Properties
CAS No. |
5764-64-7 |
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Molecular Formula |
C6H10Cl2Ge |
Molecular Weight |
225.68 g/mol |
IUPAC Name |
1,1-dichloro-3,4-dimethyl-2,5-dihydrogermole |
InChI |
InChI=1S/C6H10Cl2Ge/c1-5-3-9(7,8)4-6(5)2/h3-4H2,1-2H3 |
InChI Key |
MJTKTGGHOREFRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C[Ge](C1)(Cl)Cl)C |
Origin of Product |
United States |
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